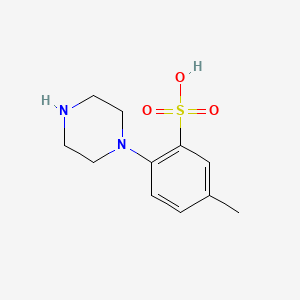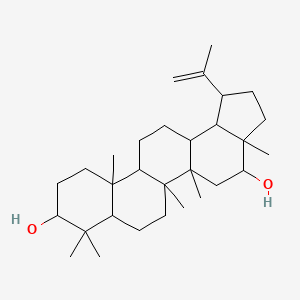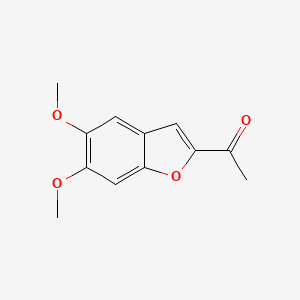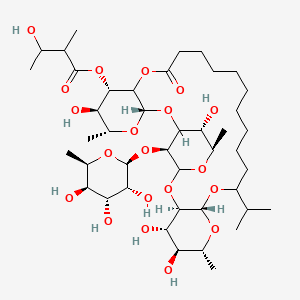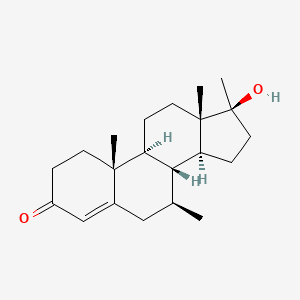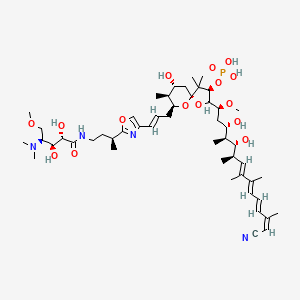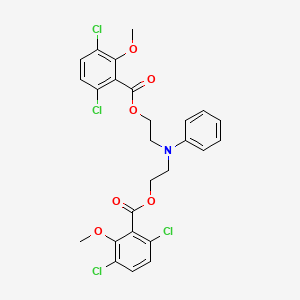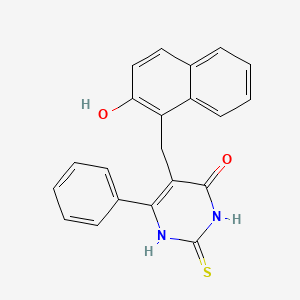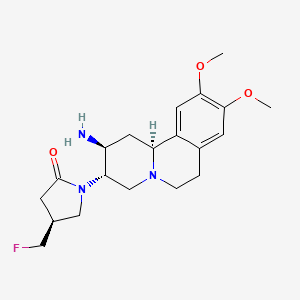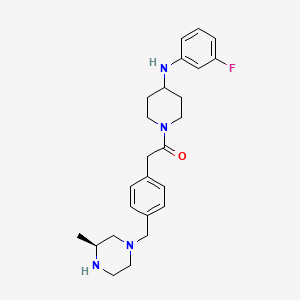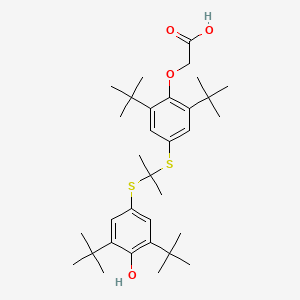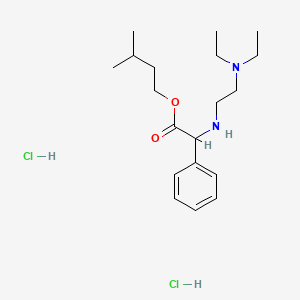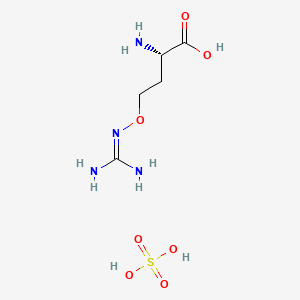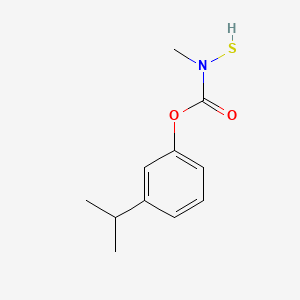
Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester is a bioactive chemical.
Aplicaciones Científicas De Investigación
Insect Control and Resistance
Carbamic acid esters, including m-isopropylphenyl methylcarbamate, are significant in insect control. Studies on the inheritance of carbamate-resistance in houseflies have shown that resistance to Isolan (a carbamate) is inherited as a partially dominant major single factor (Georghiou & Garber, 1965). Additionally, derivatives of carbamic acid are utilized as chemical agents for plant protection, controlling harmful insects and weeds (Melnikov, 1971).
Toxicity Studies
Carbamic acid esters, known for their high toxicity to mammals, have been evaluated for their intrinsic and residual contact toxicity to adult mosquitos. This includes studying derivatives of phenyl N-methylcarbamate (Hadaway, 1965).
Diuretic Effects and Stability
The diuretic effects and in vitro stability of alkyl NN-ethylene carbamates, including isopropyl esters, have been investigated, revealing significant diuretic activity in rats (James, 1965).
Enzyme Inhibition
The study of the inhibition of lipolytic enzymes by carbamic acid esters like butyl carbamic acid methyl ester, suggests potential inhibitory effects on canine liver and kidney lipases both in vitro and in vivo (Wallach & Ko, 1963).
Synthesis and Stability Studies
Research on the synthesis, stability, and bioconversion of various carbamic acid esters, including dopaminergic drugs, has been conducted to explore their potential as prodrug forms, highlighting issues of chemical and enzymatic stability (Hansen, Faarup, & Bundgaard, 1991).
Biotransformation Studies
The biotransformation of methyl isocyanate, a chemically labile mercapturic acid conjugate, in rats indicates that conjugation with glutathione represents a significant pathway of biotransformation, with implications for isocyanate-mediated toxicities (Slatter et al., 1991).
Propiedades
Número CAS |
101491-88-7 |
|---|---|
Nombre del producto |
Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester |
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
(3-propan-2-ylphenyl) N-methyl-N-sulfanylcarbamate |
InChI |
InChI=1S/C11H15NO2S/c1-8(2)9-5-4-6-10(7-9)14-11(13)12(3)15/h4-8,15H,1-3H3 |
Clave InChI |
QPJGONVSRFMVHE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S |
Apariencia |
Solid powder |
Otros números CAS |
101491-88-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



